LHF418 PROTAC Degradation Potency
SOS1 Ligand intermediate-3 serves as the critical SOS1-binding warhead in the PROTAC degrader LHF418. When conjugated to a cereblon ligand and linker, this warhead enables LHF418 to induce SOS1 degradation with a DC50 of 209.4 nM in A549 cells [1]. This establishes a baseline efficacy for PROTACs built with this warhead, contrasting with other SOS1 PROTACs like compound 11o, which achieves DC50 values ranging from 1.85 to 7.53 nM across three KRAS-mutant cell lines [2].
Comparator 11o: 1.85–7.53 nM (3 KRAS-mutant lines)
| Evidence Dimension | SOS1 protein degradation potency (DC50) |
|---|---|
| Target Compound Data | 209.4 nM (in A549 cells) |
| Comparator Or Baseline | Compound 11o (alternative SOS1 PROTAC): 1.85 - 7.53 nM (in three KRAS-mutant cell lines) |
| Quantified Difference | Target compound-derived PROTAC (LHF418) is approximately 28 to 113-fold less potent than the comparator PROTAC (11o) based on DC50 values |
| Conditions | Cell-based degradation assay; LHF418 in A549 cells; 11o in SW620, A549, and DLD-1 cells |
Why This Matters
This quantitative comparison defines the potency range achievable with SOS1 Ligand intermediate-3 as a warhead, allowing researchers to select appropriate PROTAC tools for their specific degradation requirements.
- [1] Li H, et al. Discovery of LHF418 as a new potent SOS1 PROTAC degrader. Bioorg Med Chem. 2024 Apr 1;103:117661. PMID: 38489998. View Source
- [2] Wang K, et al. Design, synthesis, and bioevaluation of SOS1 PROTACs derived from pyrido[2,3-d]pyrimidin-7-one-based SOS1 inhibitor. Bioorg Med Chem Lett. 2024. PMID: 38714262. View Source
